An In-depth Technical Guide to 5-cyclopropyl-1,3-oxazol-2-amine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 5-cyclopropyl-1,3-oxazol-2-amine: Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of 5-cyclopropyl-1,3-oxazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, molecular weight, physicochemical properties, synthesis, and potential applications.
Molecular Structure and Physicochemical Properties
5-cyclopropyl-1,3-oxazol-2-amine is a substituted oxazole featuring a cyclopropyl group at the 5-position and an amine group at the 2-position of the heterocyclic ring. The presence of the strained cyclopropyl ring and the versatile 2-amino-oxazole scaffold makes it an attractive building block for the synthesis of more complex molecules.
The chemical structure of 5-cyclopropyl-1,3-oxazol-2-amine is presented below:
Caption: Chemical structure of 5-cyclopropyl-1,3-oxazol-2-amine.
A summary of the key molecular and physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | Calculated |
| Molecular Weight | 124.14 g/mol | Calculated |
| CAS Number | 2402831-12-1 (for hydrochloride salt) | [1] |
| Appearance | White to off-white solid (expected) | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO (expected) | N/A |
Synthesis of 5-cyclopropyl-1,3-oxazol-2-amine
The synthesis of 2-amino-oxazoles can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitable precursor. The following proposed synthesis is based on established methodologies for the formation of the 2-amino-oxazole ring system.
Proposed Synthetic Pathway
A plausible synthetic route to 5-cyclopropyl-1,3-oxazol-2-amine is outlined below. This pathway utilizes readily available starting materials and well-documented chemical transformations.
Caption: Proposed synthetic workflow for 5-cyclopropyl-1,3-oxazol-2-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-cyclopropanecarboxaldehyde
-
To a solution of cyclopropanecarboxaldehyde (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).
-
Add a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture under an inert atmosphere for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-cyclopropanecarboxaldehyde, which can be used in the next step without further purification.
Causality: The use of NBS and a radical initiator facilitates the selective bromination at the α-position to the carbonyl group. This is a crucial step to introduce a leaving group necessary for the subsequent cyclization.
Step 2: Synthesis of 5-cyclopropyl-1,3-oxazol-2-amine
-
Dissolve the crude 2-bromo-cyclopropanecarboxaldehyde (1.0 eq) in ethanol.
-
Add urea (1.2 eq) and a mild base such as sodium bicarbonate (NaHCO₃) (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 5-cyclopropyl-1,3-oxazol-2-amine.
Causality: Urea serves as the source of the 2-amino group and the nitrogen atom at the 3-position of the oxazole ring. The base neutralizes the hydrobromic acid formed during the cyclization, driving the reaction to completion.
Potential Applications in Drug Discovery
The 5-cyclopropyl-1,3-oxazol-2-amine scaffold is of significant interest in medicinal chemistry due to the unique properties conferred by the cyclopropyl group and the 2-amino-oxazole core.
-
Metabolic Stability: The cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation.[2]
-
Conformational Rigidity: The rigid three-membered ring can help to lock the molecule in a specific conformation, which can be advantageous for binding to biological targets.[2]
-
Bioisosteric Replacement: The 2-amino-oxazole moiety is a versatile functional group that can participate in various hydrogen bonding interactions and can serve as a bioisostere for other functional groups in drug candidates.
This scaffold can be a key building block for the development of novel therapeutics targeting a range of diseases. The amine group provides a convenient handle for further functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening.
Characterization and Quality Control
The identity and purity of synthesized 5-cyclopropyl-1,3-oxazol-2-amine should be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclopropyl protons, the oxazole ring proton, and the amine protons. |
| ¹³C NMR | Resonances for the carbons of the cyclopropyl group and the oxazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (124.14 for the free base). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Self-Validation: The combination of these analytical techniques provides a robust and self-validating system to confirm the structure and purity of the final compound, ensuring its suitability for further research and development.
Conclusion
5-cyclopropyl-1,3-oxazol-2-amine is a valuable heterocyclic compound with promising potential in drug discovery and development. Its unique structural features and synthetic accessibility make it an attractive starting point for the design and synthesis of novel bioactive molecules. The detailed synthetic protocol and characterization methods outlined in this guide provide a solid foundation for researchers to produce and validate this compound for their specific applications.
References
-
5-cyclopropyl-1,3-oxazol-2-amine hydrochloride — Chemical Substance Information. ECHA. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
